molecular formula C12H13N3O3S B14940375 N-(4-Hydroxy-6-methyl-pyrimidin-2-YL)-4-methyl-benzenesulfonamide

N-(4-Hydroxy-6-methyl-pyrimidin-2-YL)-4-methyl-benzenesulfonamide

Cat. No.: B14940375
M. Wt: 279.32 g/mol
InChI Key: BZVFYKVEXDHJOQ-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-6-methyl-pyrimidin-2-YL)-4-methyl-benzenesulfonamide is a sulfonamide derivative featuring a pyrimidine ring substituted with a hydroxyl (4-position) and methyl (6-position) group, coupled to a 4-methylbenzenesulfonamide moiety.

Properties

Molecular Formula

C12H13N3O3S

Molecular Weight

279.32 g/mol

IUPAC Name

4-methyl-N-(4-methyl-6-oxo-1H-pyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H13N3O3S/c1-8-3-5-10(6-4-8)19(17,18)15-12-13-9(2)7-11(16)14-12/h3-7H,1-2H3,(H2,13,14,15,16)

InChI Key

BZVFYKVEXDHJOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=O)N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-6-methyl-pyrimidin-2-YL)-4-methyl-benzenesulfonamide typically involves the reaction of 4-hydroxy-6-methylpyrimidine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-6-methyl-pyrimidin-2-YL)-4-methyl-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amino derivative

    Substitution: Formation of various substituted sulfonamides

Scientific Research Applications

N-(4-Hydroxy-6-methyl-pyrimidin-2-YL)-4-methyl-benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-6-methyl-pyrimidin-2-YL)-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to compete with these substrates for binding to the enzyme. This competitive inhibition can disrupt metabolic pathways and exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Pyrimidine-sulfonamide derivatives exhibit diverse biological activities depending on substituents. Key comparisons include:

Compound Name Pyrimidine Substituents Sulfonamide Substituents Biological Activity Synthesis Method
N-(4-Hydroxy-6-methyl-pyrimidin-2-YL)-4-methyl-benzenesulfonamide (Target) 4-hydroxy, 6-methyl 4-methylbenzene Not reported Not specified in evidence
N-(4-(4-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-yl)-4-methyl-benzenesulfonamide 4-(4-chlorophenyl), 6-(3,4-dimethylphenyl) 4-methylbenzene Antimicrobial (antibacterial/antifungal) Hydrolysis of acetamide derivative, followed by condensation with aldehydes
N-(2,5-Dihydro-pyrimidine-2-yl)-4-methyl-benzenesulfonamide 2,5-dihydro-pyrimidine 4-methylbenzene Antibacterial (MIC tested) One-pot synthesis from 2-aminopyrimidine and 4-methylbenzenesulfonyl chloride
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide 4-(4-fluorophenyl), 5-hydroxymethyl, 6-isopropyl N-methyl-methanesulfonamide Crystal structure reported Multi-step synthesis (exact method not detailed)

Key Research Findings

  • Antimicrobial Activity: ’s compound demonstrated antimicrobial activity, likely due to the electron-withdrawing chloro and bulky dimethylphenyl groups enhancing target binding . ’s dihydropyrimidine derivative showed antibacterial effects against E. coli, P. aeruginosa, S. aureus, and B. subtilis when complexed with silver, suggesting synergistic metal interactions .
  • Synthetic Strategies : One-pot synthesis () offers efficiency for dihydropyrimidine derivatives, while ’s multi-step approach enables precise functionalization of the pyrimidine core .

Comparison with Non-Pyrimidine Sulfonamides

  • Indazole Derivatives : N-(Indazol-yl)-benzenesulfonamides () exhibited antiproliferative activity (IC50: 4.21–18.6 mM) against cancer cell lines, highlighting the role of heterocycle choice (indazole vs. pyrimidine) in modulating biological targets .

Discussion and Implications

However, the absence of direct activity data necessitates further studies to validate its efficacy. Structural comparisons suggest that:

  • Electron-withdrawing groups (e.g., chloro in ) enhance antimicrobial activity.
  • Metal coordination (e.g., silver in ) can amplify antibacterial effects.
  • Hydroxy substituents (as in the target) may improve solubility, a critical factor in drug development .

Biological Activity

N-(4-Hydroxy-6-methyl-pyrimidin-2-YL)-4-methyl-benzenesulfonamide is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties. The findings are supported by data tables, case studies, and relevant research studies.

Chemical Structure and Properties

The compound this compound is characterized by its unique molecular structure, which contributes to its biological activity. The chemical formula is C11H13N3O3SC_{11}H_{13}N_{3}O_{3}S, and it features a pyrimidine ring substituted with a hydroxyl group and a sulfonamide moiety.

PropertyValue
Molecular Weight253.30 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of various derivatives of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth effectively, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
A549 (Lung carcinoma)15
MCF7 (Breast adenocarcinoma)20
HT29 (Colon adenocarcinoma)25

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in cell proliferation and survival pathways, including Janus kinases (JAK1 and JAK2) . Additionally, it may activate apoptotic pathways through caspase activation .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented. Studies have shown that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.

Table 3: Inhibition of Cytokines

CytokineInhibition (%)
IL-689
TNF-α78

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